Diethyl-(2-(phenyl-hydrazono)-propyl)-amine
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Overview
Description
Diethyl-(2-(phenyl-hydrazono)-propyl)-amine is an organic compound that falls under the category of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(2-(phenyl-hydrazono)-propyl)-amine typically involves the reaction of diethylamine with a phenylhydrazone derivative. One common method is the condensation reaction between diethylamine and 2-(phenylhydrazono)propanal under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl-(2-(phenyl-hydrazono)-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Diethyl-(2-(phenyl-hydrazono)-propyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Diethyl-(2-(phenyl-hydrazono)-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A related compound with similar hydrazone functionality.
Diethylamine: Shares the diethylamine moiety but lacks the hydrazone group.
2-(Phenylhydrazono)propanal: A precursor in the synthesis of Diethyl-(2-(phenyl-hydrazono)-propyl)-amine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
N-[(E)-1-(diethylamino)propan-2-ylideneamino]aniline |
InChI |
InChI=1S/C13H21N3/c1-4-16(5-2)11-12(3)14-15-13-9-7-6-8-10-13/h6-10,15H,4-5,11H2,1-3H3/b14-12+ |
InChI Key |
SHBRHXIRAAZLAA-WYMLVPIESA-N |
Isomeric SMILES |
CCN(CC)C/C(=N/NC1=CC=CC=C1)/C |
Canonical SMILES |
CCN(CC)CC(=NNC1=CC=CC=C1)C |
Origin of Product |
United States |
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